molecular formula C86H78N4O2S4 B13143954 2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile

2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile

Cat. No.: B13143954
M. Wt: 1327.8 g/mol
InChI Key: OROVKMKXNTVTND-YTMZJGCBSA-N
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Description

The compound “2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile” is a highly complex organic molecule. It features multiple aromatic rings, thiophene units, and cyano groups, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the core structure: This might involve cyclization reactions to form the pentacyclic core.

    Functionalization: Introduction of functional groups such as cyano and oxo groups.

    Substitution Reactions: Adding substituents like hexylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene units.

    Reduction: Reduction reactions could target the cyano groups.

    Substitution: Aromatic substitution reactions could modify the hexylphenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions but could include:

    Oxidized derivatives: With additional oxygen-containing functional groups.

    Reduced derivatives: With modified cyano groups.

    Substituted derivatives: With different aromatic substituents.

Scientific Research Applications

Chemistry

    Material Science: The compound could be used in the development of new materials with unique electronic properties.

    Catalysis: It might serve as a catalyst or catalyst precursor in organic reactions.

Biology

    Biological Probes: The compound could be used as a probe to study biological systems due to its unique structure.

Medicine

    Drug Development:

Industry

    Electronic Devices: Use in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific application. For example:

    In catalysis: It might act by providing a reactive surface or intermediate.

    In biological systems: It could interact with specific molecular targets, such as enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Other thiophene derivatives: Compounds with similar thiophene units.

    Aromatic cyano compounds: Molecules with cyano groups attached to aromatic rings.

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups and aromatic systems, potentially leading to unique properties and applications.

Properties

Molecular Formula

C86H78N4O2S4

Molecular Weight

1327.8 g/mol

IUPAC Name

2-[(5E)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile

InChI

InChI=1S/C86H78N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)85(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-68-76(46-67(75)83-77(85)43-65(95-83)41-69-79(59(47-87)48-88)71-51-93-53-73(71)81(69)91)86(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)78-44-66(96-84(68)78)42-70-80(60(49-89)50-90)72-52-94-54-74(72)82(70)92/h25-46,51-54H,5-24H2,1-4H3/b69-41-,70-42+

InChI Key

OROVKMKXNTVTND-YTMZJGCBSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)/C=C/6\C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)/C=C\9/C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C=C6C(=C(C#N)C#N)C7=CSC=C7C6=O)C(C8=C4SC(=C8)C=C9C(=C(C#N)C#N)C1=CSC=C1C9=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

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